molecular formula C19H23NO2 B2459728 N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide CAS No. 1351616-24-4

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide

Cat. No.: B2459728
CAS No.: 1351616-24-4
M. Wt: 297.398
InChI Key: PZZAQSNDVBAVJO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core substituted with a hydroxy-phenylpropyl group and three methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like dichloromethane or acetone.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the amide group.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl and benzamide groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)benzamide: Lacks the trimethyl substitution on the benzene ring.

    N-(2-hydroxy-3-phenylpropyl)-3,5-dimethylbenzamide: Has two methyl groups instead of three.

    N-(2-hydroxy-3-phenylpropyl)-4-methylbenzamide: Contains a single methyl group on the benzene ring.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution can enhance the compound’s lipophilicity and potentially improve its interaction with hydrophobic pockets in target proteins.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-9-14(2)18(15(3)10-13)19(22)20-12-17(21)11-16-7-5-4-6-8-16/h4-10,17,21H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZAQSNDVBAVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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